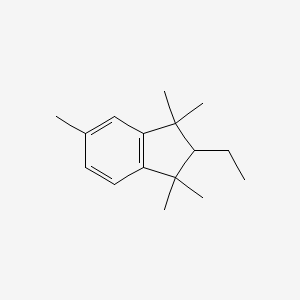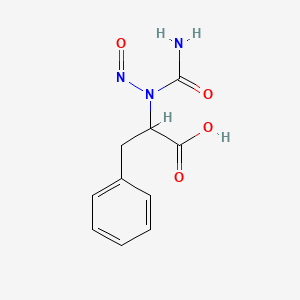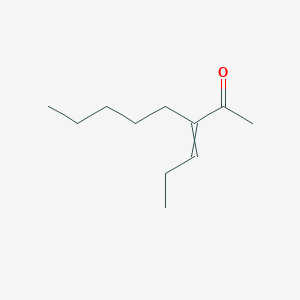
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a benzyl group, a morpholinocarbonyloxy group, and a pyridinium ring, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-morpholinocarbonyloxypyridinium bromide typically involves the reaction of 1-benzylpyridinium bromide with morpholinocarbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The morpholinocarbonyloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the corresponding alcohol and morpholine.
科学的研究の応用
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a tool for drug delivery.
Industry: It can be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 1-Benzyl-3-morpholinocarbonyloxypyridinium bromide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium ring can participate in π-π interactions with aromatic residues, while the morpholinocarbonyloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-Benzyl-3-carbamoylpyridinium bromide
- 1-Benzyl-3-ethoxycarbonyl-pyridinium bromide
- 1-Benzyl-1-(2-hydroxyethyl)pyrrolidinium bromide
Uniqueness
1-Benzyl-3-morpholinocarbonyloxypyridinium bromide is unique due to the presence of the morpholinocarbonyloxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
69440-40-0 |
|---|---|
分子式 |
C17H19BrN2O3 |
分子量 |
379.2 g/mol |
IUPAC名 |
(1-benzylpyridin-1-ium-3-yl) morpholine-4-carboxylate;bromide |
InChI |
InChI=1S/C17H19N2O3.BrH/c20-17(19-9-11-21-12-10-19)22-16-7-4-8-18(14-16)13-15-5-2-1-3-6-15;/h1-8,14H,9-13H2;1H/q+1;/p-1 |
InChIキー |
FNLMPBYHFBUIQR-UHFFFAOYSA-M |
正規SMILES |
C1COCCN1C(=O)OC2=C[N+](=CC=C2)CC3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




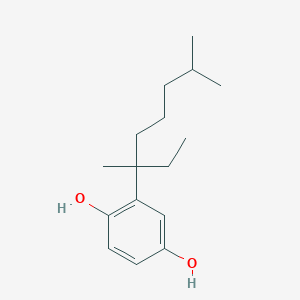

![3,6-Dimethyl-2,3,3a,6a-tetrahydro[1,2]oxazolo[5,4-d][1,2]oxazole](/img/structure/B14467132.png)

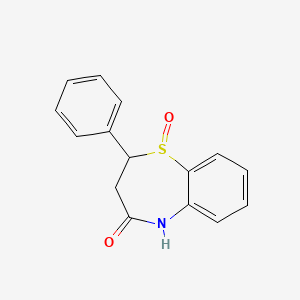

![Diethyl [2-(methylamino)ethyl]phosphonate](/img/structure/B14467151.png)
